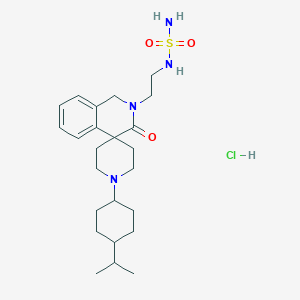
AT-121 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AT-121 hydrochloride is an experimental analgesic compound designed to act as a dual agonist at both the μ-opioid receptor and the nociceptin receptor . This bifunctional activity is intended to provide effective pain relief while minimizing the risk of addiction and other side effects typically associated with opioid use . This compound has shown promising results in preclinical studies, particularly in nonhuman primates, where it demonstrated morphine-like analgesic effects without the addictive properties .
Preparation Methods
The synthesis of AT-121 hydrochloride involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds typically involve:
Formation of the core structure: This involves the construction of the spiro[1H-isoquinoline-4,4’-piperidine] scaffold through cyclization reactions.
Functional group modifications: Introduction of the sulfamoylamino and other functional groups through substitution reactions.
Final coupling and purification: The final product is obtained through coupling reactions, followed by purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
AT-121 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoylamino group.
Reduction: Reduction reactions can occur at the carbonyl group in the isoquinoline moiety.
Substitution: Substitution reactions are common, especially for introducing or modifying functional groups on the piperidine ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AT-121 hydrochloride has several scientific research applications, including:
Pain Management: As a potent analgesic, it is being studied for its potential to provide pain relief without the addictive properties of traditional opioids.
Addiction Research: Its dual agonist activity at the μ-opioid and nociceptin receptors makes it a valuable tool for studying the mechanisms of addiction and developing non-addictive pain medications.
Neuroscience: The compound is used in research to understand the role of nociceptin and μ-opioid receptors in pain perception and addiction.
Pharmacology: This compound serves as a model compound for developing new analgesics with reduced side effects.
Mechanism of Action
AT-121 hydrochloride exerts its effects through dual agonist activity at the μ-opioid receptor and the nociceptin receptor . The μ-opioid receptor is primarily responsible for the analgesic effects, while the nociceptin receptor modulates the addictive properties and other side effects associated with opioid use . By targeting both receptors, this compound provides effective pain relief while minimizing the risk of addiction .
Comparison with Similar Compounds
AT-121 hydrochloride is unique due to its dual agonist activity at both the μ-opioid and nociceptin receptors . Similar compounds include:
Cebranopadol: Another bifunctional analgesic that targets both the nociceptin and opioid receptors.
Oliceridine: A μ-opioid receptor agonist with reduced side effects compared to traditional opioids.
These compounds share some similarities with this compound but differ in their receptor targets and overall pharmacological profiles .
Properties
Molecular Formula |
C24H39ClN4O3S |
|---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
3-oxo-1'-(4-propan-2-ylcyclohexyl)-2-[2-(sulfamoylamino)ethyl]spiro[1H-isoquinoline-4,4'-piperidine];hydrochloride |
InChI |
InChI=1S/C24H38N4O3S.ClH/c1-18(2)19-7-9-21(10-8-19)27-14-11-24(12-15-27)22-6-4-3-5-20(22)17-28(23(24)29)16-13-26-32(25,30)31;/h3-6,18-19,21,26H,7-17H2,1-2H3,(H2,25,30,31);1H |
InChI Key |
IWVSTMZJPKIJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2CCC3(CC2)C4=CC=CC=C4CN(C3=O)CCNS(=O)(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
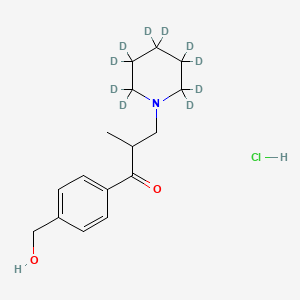

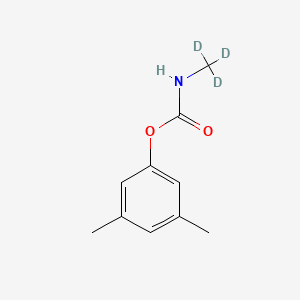
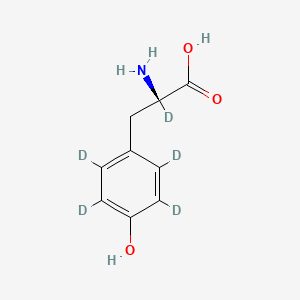
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)

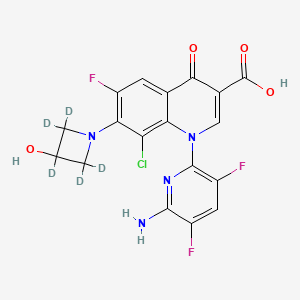
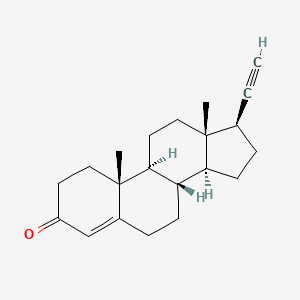
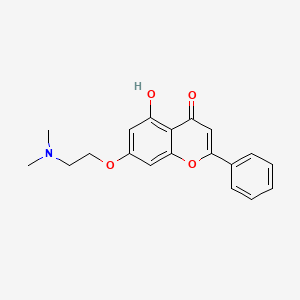
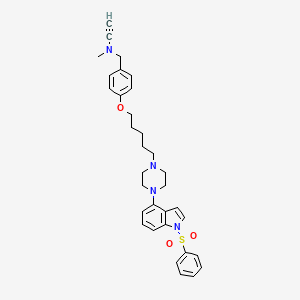
![sodium;[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12414570.png)

